molecular formula C11H11NO2S B14499699 5,6-Dihydro-3H-[1,3]thiazolo[4,3-a]isoquinoline-8,9-diol CAS No. 64089-32-3

5,6-Dihydro-3H-[1,3]thiazolo[4,3-a]isoquinoline-8,9-diol

Cat. No.: B14499699
CAS No.: 64089-32-3
M. Wt: 221.28 g/mol
InChI Key: WQSWAJLGFMZBNG-UHFFFAOYSA-N
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Description

5,6-Dihydro-3H-[1,3]thiazolo[4,3-a]isoquinoline-8,9-diol is a heterocyclic compound that features a thiazole ring fused with an isoquinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydro-3H-[1,3]thiazolo[4,3-a]isoquinoline-8,9-diol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thioamides with isoquinoline derivatives in the presence of oxidizing agents such as potassium ferricyanide . The reaction conditions often require controlled temperatures and solvents like ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydro-3H-[1,3]thiazolo[4,3-a]isoquinoline-8,9-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline or thiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions include various substituted thiazoloisoquinolines, sulfoxides, sulfones, and dihydro derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

5,6-Dihydro-3H-[1,3]thiazolo[4,3-a]isoquinoline-8,9-diol has several applications in scientific research:

Mechanism of Action

The mechanism by which 5,6-Dihydro-3H-[1,3]thiazolo[4,3-a]isoquinoline-8,9-diol exerts its effects involves interactions with various molecular targets:

    Molecular Targets: The compound can interact with enzymes, receptors, and DNA, depending on its functional groups and overall structure.

    Pathways Involved: It may inhibit specific enzymes or receptors, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Properties

CAS No.

64089-32-3

Molecular Formula

C11H11NO2S

Molecular Weight

221.28 g/mol

IUPAC Name

5,6-dihydro-3H-[1,3]thiazolo[4,3-a]isoquinoline-8,9-diol

InChI

InChI=1S/C11H11NO2S/c13-10-3-7-1-2-12-6-15-5-9(12)8(7)4-11(10)14/h3-5,13-14H,1-2,6H2

InChI Key

WQSWAJLGFMZBNG-UHFFFAOYSA-N

Canonical SMILES

C1CN2CSC=C2C3=CC(=C(C=C31)O)O

Origin of Product

United States

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